6-羧基-X-罗丹明

描述

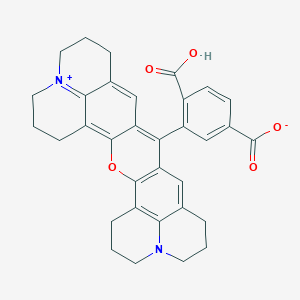

6-Carboxy-X-rhodamine, also known as 6-ROX, is a derivative of carboxy-X-rhodamine . It is widely used for oligonucleotide labeling and automated DNA sequencing applications . The empirical formula of 6-Carboxy-X-rhodamine is C33H30N2O5, and it has a molecular weight of 534.60 .

Synthesis Analysis

An efficient route to synthesize 5- and 6-carboxy-X-rhodamines has been reported . These compounds contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .Molecular Structure Analysis

The molecular structure of 6-Carboxy-X-rhodamine consists of multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .Chemical Reactions Analysis

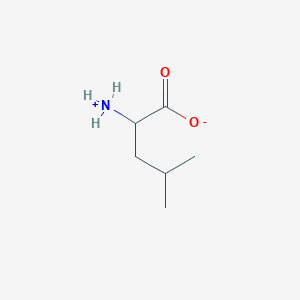

The isolated products of 6-Carboxy-X-rhodamine synthesis are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ . These activated products can then be conjugated with an amino group of a molecule of interest .Physical And Chemical Properties Analysis

6-Carboxy-X-rhodamine has an empirical formula of C33H30N2O5 and a molecular weight of 534.60 . It has excitation and emission wavelengths that fall between those of fluorescein and tetramethylrhodamine . With a peak absorption at 525 nm, conjugates of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser .科学研究应用

6-CXR 适用于合成染料,并开发了从廉价材料生产这些染料的有效途径。这些合成的染料可以被激活并与目标分子结合 (Uddin & Marnett, 2008)。

该物质已应用于可扩展的区域选择性合成工艺中,展示了其在创建各种罗丹明染料(包括 6-羧基四甲基罗丹明和 6-CXR 本身)中的效用 (Dwight & Levin, 2016)。

微波辐照已被用于快速合成羧基-罗丹明 110 异构体,包括 6-羧基-罗丹明 110,展示了一种环保的合成方法 (Grang, Bin, Ying, & Ya, 2010)。

6-CXR 在实时聚合酶链反应 (PCR) 中起着至关重要的作用,其中它的浓度针对分子信标化学进行了优化。它对影响 PCR 的重现性、Ct 值和效率至关重要 (Wang, Becker, & Mesa, 2007)。

该染料已被用于科学研究的能量转移盒的设计中,展示了其在理解能量转移效率中的应用 (Li & Glazer, 1999)。

它的应用扩展到荧光 pH 传感器,在荧光 pH 传感器中用作指示剂染料,特别是用于监测生物技术样品 (Aigner et al., 2012)。

作用机制

Target of Action

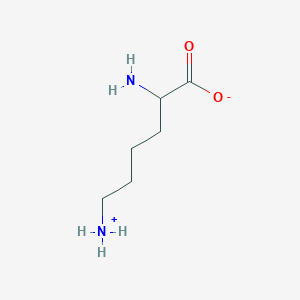

The primary target of 6-Carboxy-X-Rhodamine (also known as 6-ROX) is nucleic acids , specifically oligonucleotides . It is used extensively in the field of molecular biology for labeling these molecules .

Mode of Action

6-ROX is an amine-reactive form of carboxy-X-rhodamine . It interacts with its targets (oligonucleotides) through a process known as fluorescent labeling . This involves the covalent attachment of the fluorescent dye (6-ROX) to the nucleic acid molecule, allowing it to be visualized under specific light conditions .

Biochemical Pathways

The primary biochemical pathway affected by 6-ROX is the DNA sequencing process . The fluorescent labeling of oligonucleotides with 6-ROX allows for the detection and identification of specific nucleic acid sequences in the DNA molecule . This is crucial in various research and diagnostic applications, including genetic testing, forensic analysis, and disease diagnosis .

Result of Action

The result of 6-ROX’s action is the visualization of specific nucleic acid sequences within the DNA molecule . This enables researchers to identify and study these sequences, leading to advancements in genetic research, disease diagnosis, and forensic analysis .

Action Environment

The action of 6-ROX is influenced by several environmental factors. It is sensitive to light and temperature, and should be stored in a dark, cool environment to maintain its stability . Furthermore, the effectiveness of 6-ROX in labeling nucleic acids can be affected by the pH and ionic strength of the solution .

未来方向

6-ROX is a good choice for certain complex biological applications where the cost of materials is more critical than the experiment itself . The slight positional difference between 5-ROX and 6-ROX can significantly affect the biological characteristics of the conjugate . Therefore, it is expected that 6-ROX will continue to be used for labeling nucleotides and DNA sequencing .

属性

IUPAC Name |

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZIDRAQTRIQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376334 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxy-X-rhodamine | |

CAS RN |

194785-18-7 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

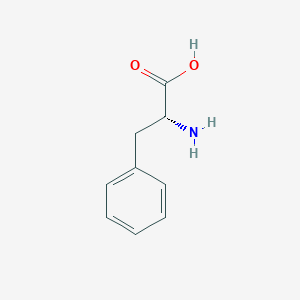

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

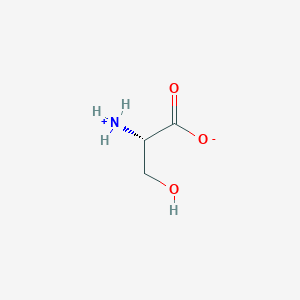

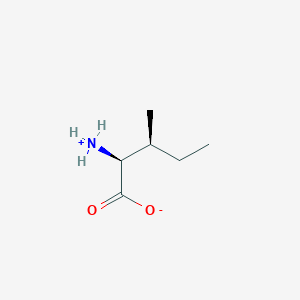

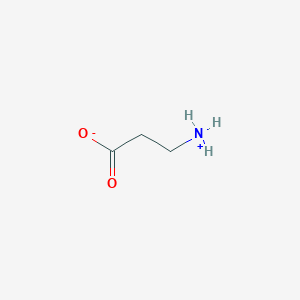

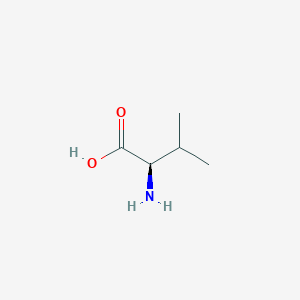

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。